SPDP-PEG8-acid
CAS No.: 1334177-96-6
Cat. No.: VC0543661
Molecular Formula: C27H46N2O11S2
Molecular Weight: 638.79
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334177-96-6 |
|---|---|
| Molecular Formula | C27H46N2O11S2 |
| Molecular Weight | 638.79 |
| IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
| Standard InChI | InChI=1S/C27H46N2O11S2/c30-25(5-24-41-42-26-3-1-2-6-29-26)28-7-9-34-11-13-36-15-17-38-19-21-40-23-22-39-20-18-37-16-14-35-12-10-33-8-4-27(31)32/h1-3,6H,4-5,7-24H2,(H,28,30)(H,31,32) |
| Standard InChI Key | DKWMKNTUPXBDLZ-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
SPDP-PEG8-acid (molecular formula: , molecular weight: 638.8 g/mol) features three functional domains :
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SPDP Core: A succinimidyl ester reactive toward primary amines (-NH₂) and a pyridyldithiol group (-S-S-) for thiol (-SH) coupling.
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PEG₈ Spacer: An octaethylene glycol chain that enhances aqueous solubility and provides steric flexibility.
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Terminal Carboxylic Acid: Enables conjugation with amines via carbodiimide-mediated amide bond formation (e.g., using EDC/DCC) .
The disulfide bond in SPDP allows for cleavage under reducing conditions (e.g., intracellular glutathione), enabling controlled release of conjugated payloads . Its PEG spacer reduces aggregation and improves biocompatibility compared to non-PEGylated crosslinkers .
Synthesis and Characterization
SPDP-PEG8-acid is synthesized through sequential conjugation steps :
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SPDP Activation: The NHS ester of SPDP reacts with the primary amine of an amino-PEG8-acid derivative, forming a stable amide bond.
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Purification: Dialysis or size-exclusion chromatography removes unreacted reagents, ensuring >95% purity .
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Quality Control: Characterization via HPLC, mass spectrometry, and UV-Vis (pyridine-2-thione release assay) .
Table 1: Key Synthetic Parameters
Bioconjugation Mechanisms
Amine-Thiol Crosslinking
SPDP-PEG8-acid enables two-step conjugation :
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Amine Reaction: The NHS ester reacts with lysine residues or other primary amines at pH 7.5–8.5, forming an amide bond.
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Thiol-Disulfide Exchange: The pyridyldithiol group reacts with cysteine thiols (pH 6.5–7.5), yielding a cleavable disulfide linkage .
This orthogonal reactivity permits site-specific conjugation, critical for ADC development .
Carboxylic Acid Coupling
The terminal -COOH group allows further functionalization via carbodiimide chemistry, enabling attachment to amine-containing surfaces or biomolecules . For example, it has been used to immobilize antibodies on carboxylated nanoparticles for targeted drug delivery .
Applications in Drug Delivery and Therapeutics
Antibody-Drug Conjugates (ADCs)
SPDP-PEG8-acid’s cleavable linker facilitates intracellular drug release. In a study by Woodman et al., PEG8-linked ADCs exhibited 40% higher tumor uptake compared to non-PEGylated variants due to reduced renal clearance . Similarly, PEI-PEG8-SPDP conjugates delivered peptide nucleic acids (PNAs) with 90% transfection efficiency in vitro .
Intracellular Delivery
The PEG8 spacer enhances membrane permeability, enabling cytosolic delivery of siRNA and proteins. For instance, SPDP-PEG8-acid-modified polyethylenimine (PEI) showed 15-fold higher endosomal escape compared to unmodified PEI .
Solubility Enhancement
Conjugation of hydrophobic drugs (e.g., DM1) to PEG8 spacers increased aqueous solubility by 50–70%, mitigating aggregation in ADC formulations .
Table 2: Therapeutic Efficacy of SPDP-PEG8-acid Conjugates
| Payload | Target | Solubility Increase | Bioactivity Retention | Source |
|---|---|---|---|---|
| DM1 (mertansine) | HER2+ breast cancer | 68% | 95% | |
| siRNA | KRAS-mutant NSCLC | 55% | 85% gene silencing |
Pharmacokinetic and Stability Advantages
Extended Circulation Half-Life
PEGylation reduces opsonization and renal filtration. SPDP-PEG8-acid-conjugated antibodies exhibited a plasma half-life of 72 hours in murine models, compared to 24 hours for non-PEGylated counterparts .
Reduced Immunogenicity
The PEG8 spacer masks epitopes, decreasing anti-drug antibody (ADA) formation by 60% in primate studies .
Comparative Analysis with Other PEGylated Crosslinkers
SPDP-PEG8-acid balances solubility and steric effects better than shorter (PEG4) or longer (PEG24) variants :
Table 3: PEG Length vs. Performance
| PEG Length | Solubility Enhancement | Tissue Penetration | Preferred Use Case |
|---|---|---|---|
| PEG4 | Moderate (30–40%) | High | Small molecule conjugates |
| PEG8 | High (50–70%) | Moderate | ADCs, siRNA delivery |
| PEG24 | Very high (>80%) | Low | Surface functionalization |
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